molecular formula C31H34ClNO2 B11461024 9-(4-chlorophenyl)-3,3,6,6-tetramethyl-10-(4-methylbenzyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(4-chlorophenyl)-3,3,6,6-tetramethyl-10-(4-methylbenzyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11461024
M. Wt: 488.1 g/mol
InChI Key: UPOHTZSKKJWNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as Friedel-Crafts acylation, alkylation, and cyclization. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Industrial methods also focus on optimizing reaction conditions to minimize waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

9-(4-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

9-(4-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-(4-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-BROMOPHENYL)-3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE
  • 9-(4-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE

Uniqueness

The uniqueness of 9-(4-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-10-[(4-METHYLPHENYL)METHYL]-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE lies in its specific substitution pattern and the presence of both chloro and methyl groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C31H34ClNO2

Molecular Weight

488.1 g/mol

IUPAC Name

9-(4-chlorophenyl)-3,3,6,6-tetramethyl-10-[(4-methylphenyl)methyl]-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C31H34ClNO2/c1-19-6-8-20(9-7-19)18-33-23-14-30(2,3)16-25(34)28(23)27(21-10-12-22(32)13-11-21)29-24(33)15-31(4,5)17-26(29)35/h6-13,27H,14-18H2,1-5H3

InChI Key

UPOHTZSKKJWNDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC=C(C=C5)Cl)C(=O)CC(C3)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.